2-(5-methyl-1H-imidazol-4-yl)-1,3-benzothiazole
Description
Properties
Molecular Formula |
C11H9N3S |
|---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
2-(5-methyl-1H-imidazol-4-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H9N3S/c1-7-10(13-6-12-7)11-14-8-4-2-3-5-9(8)15-11/h2-6H,1H3,(H,12,13) |
InChI Key |
BIZLWQWPCFQALU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Condensation of Imidazole Derivatives with Benzothiazole Precursors
According to commercial chemical suppliers and literature summaries, the synthesis of this compound often involves:
- Reacting 5-methylimidazol-4-yl derivatives with benzothiazole precursors under controlled conditions.
- Solvents such as dichloromethane or ethanol are commonly used.
- Reaction temperatures range from ambient to reflux conditions depending on the reactivity of starting materials.
- Oxidizing agents like hydrogen peroxide may be employed to facilitate ring closure or oxidation steps.
This approach allows for the direct formation of the C2-substituted benzothiazole with the imidazole moiety attached at the 2-position.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrazine-aldehyde condensation | 2-hydrazino-benzothiazole + aldehyde (e.g., imidazole aldehyde) | 70°C, 2 h, solvent (ethanol) | 75-89% | High yield, mild conditions | Requires hydrazine derivatives |
| Direct coupling of imidazole and benzothiazole precursors | 5-methylimidazolyl derivatives + benzothiazole precursors | Ambient to reflux, various solvents, possible oxidants | Moderate to high | Straightforward, fewer steps | May require careful control of oxidation |
| Multicomponent reactions (Knoevenagel, etc.) | Thiazolidine derivatives + aldehydes + catalysts | Ethanol, piperidine catalyst, microwave | Variable | Efficient, one-pot synthesis | May need optimization for imidazole substitution |
Research Findings and Optimization Notes
- Reaction Temperature and Time: Most successful syntheses occur at moderate heating (~70°C) for 1–2 hours, balancing reaction rate and product stability.
- Solvent Choice: Ethanol and dichloromethane are preferred for their solubilizing ability and ease of removal.
- Catalysts and Additives: Piperidine and other bases facilitate condensation reactions; oxidizing agents may be necessary for ring closure or oxidation steps.
- Purification: Products are typically purified by recrystallization or chromatography to obtain high purity suitable for biological testing.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1H-imidazol-4-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiazole or imidazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antibacterial Activity
The compound has shown significant antibacterial activity against various pathogens. Research indicates that derivatives of imidazole, including 2-(5-methyl-1H-imidazol-4-yl)-1,3-benzothiazole, exhibit potent effects against Gram-positive and Gram-negative bacteria.
- Study Findings : Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among these, compounds containing the imidazole moiety demonstrated promising results when compared to standard antibiotics like Norfloxacin .
| Compound | Bacteria Tested | Activity Level |
|---|---|---|
| This compound | S. aureus | High |
| This compound | E. coli | Moderate |
| This compound | B. subtilis | High |
Antihypertensive Effects
The compound has also been studied for its antihypertensive properties. Navarrete-Vazquez et al. synthesized several derivatives of imidazole and evaluated their vasorelaxant effects in spontaneously hypertensive rats.
- Results Summary : The study found that certain derivatives exhibited significant vasorelaxation, indicating potential for antihypertensive applications .
| Compound | EC50 (μM) | E max (%) |
|---|---|---|
| Compound A | 369.37 ± 10.2 | 91.2 ± 1.18 |
| Compound B | 210.33 ± 11.3 | 75.14 ± 33.5 |
Cytotoxic Activity
Recent studies have explored the cytotoxic effects of imidazole derivatives on cancer cell lines, with some compounds showing promising results in inhibiting cell proliferation.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1H-imidazol-4-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. In the context of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(5-methyl-1H-imidazol-4-yl)-1,3-benzothiazole with structurally related compounds, focusing on substituent effects, synthetic strategies, and biological activities.
Substituent Effects on Benzothiazole Derivatives
Key Structural Variations :
- Ethyl 2-(6-Substituted Benzo[d]thiazol-2-ylamino)-2-oxoacetate (Compound E): Substitution at position 2 with oxoacetate groups confers protein tyrosine phosphatase-1B (PTP-1B) inhibition and hypoglycemic activity, comparable to glibenclamide . Comparison: The imidazole substituent in the target compound may enhance binding to polar active sites, whereas oxoacetate derivatives prioritize electron-withdrawing effects for enzyme inhibition.
4H-Pyrimido[2,1-b][1,3]benzothiazole-3-carboxylates (Compound G) :
Anti-inflammatory activity is attributed to the fused pyrimidine ring and trimethoxyphenyl substituents, which improve lipophilicity and membrane penetration .- Comparison : The target compound lacks fused rings but may leverage the imidazole’s hydrogen-bonding capacity for similar target engagement.
(E)-2-(4-Azidostyryl)-1,3-benzothiazole (Compound 1a) :
The styryl group enables fluorescence and bioorthogonal applications (e.g., click chemistry) due to the azide functionality .- Comparison : The methylimidazole substituent in the target compound is less reactive but could serve as a pharmacophore in drug design.
Imidazole-Containing Analogues
- 4-(2-Methoxyphenyl)-2-((5-Methyl-1H-imidazol-4-yl)methyl)thiazole (HMDB0250065): This analog replaces benzothiazole with a thiazole core but retains the 5-methylimidazole group. The methoxyphenyl substituent enhances π-π stacking with aromatic residues in target proteins .
- Comparison: The target compound’s neutral imidazole and benzothiazole system may favor passive diffusion across membranes.
Physicochemical Data Comparison
Biological Activity
The compound 2-(5-methyl-1H-imidazol-4-yl)-1,3-benzothiazole is a member of the benzothiazole family, which has garnered significant attention due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant research findings and data.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-1H-imidazole with appropriate benzothiazole derivatives. Various methodologies have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions. The characterization of the synthesized compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry.
Biological Activities
The biological activities of this compound have been extensively studied, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : Studies show that this compound demonstrates efficacy against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics .
- Antifungal Activity : It also exhibits antifungal properties against common pathogens such as Candida albicans .
Anticancer Properties
Recent investigations highlight the anticancer potential of this compound:
- Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Studies
Several case studies have documented the biological activity of this compound:
- Study on Antibacterial Activity : A study assessed the antibacterial effects of synthesized benzothiazole derivatives, including this compound. The results indicated a strong inhibition against MRSA strains with an MIC value of 0.98 μg/mL .
- Anticancer Activity Assessment : Another research focused on the cytotoxic effects of this compound on A549 lung cancer cells. The study reported a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 2-(5-methyl-1H-imidazol-4-yl)-1,3-benzothiazole?
- Methodological Answer : Use solvent-dependent coupling reactions with catalysts such as Pd(PPh₃)₄ for Suzuki cross-coupling, as demonstrated for analogous benzothiazole derivatives. For example, THF/water mixtures at 80–100°C under inert atmospheres improve coupling efficiency. Monitor reaction progress via TLC and purify intermediates via column chromatography using ethyl acetate/hexane gradients .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm proton environments and carbon frameworks. For example, imidazole protons typically resonate at δ 7.2–8.5 ppm, while benzothiazole protons appear at δ 7.5–8.3 ppm. Complement with LC-MS for molecular ion verification (e.g., [M+H]⁺ peaks) and elemental analysis (±0.3% for C, H, N, S) to confirm purity .
Q. What solvent systems are suitable for crystallization and X-ray diffraction studies?
- Methodological Answer : Slow evaporation from DCM/methanol (1:3 v/v) at 4°C yields diffraction-quality crystals. Use SHELXL for refinement, ensuring R-factor convergence below 0.04. ORTEP-3 can visualize thermal ellipsoids and hydrogen bonding networks critical for structural validation .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using PDB structures (e.g., Mycobacterium tuberculosis enoyl reductase for antitubcular studies). Optimize ligand poses with MM-GBSA scoring. Validate with MD simulations (NAMD/GROMACS) over 100 ns to assess stability of binding interactions, as shown for related 2-aryl benzothiazoles .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Re-examine solvent effects (e.g., DMSO vs. CDCl₃ shifts) and tautomeric equilibria using variable-temperature NMR. For ambiguous LC-MS adducts, employ high-resolution ESI-MS/MS to differentiate between [M+Na]⁺ and degradation products. Cross-reference with synthetic intermediates to isolate confounding signals .
Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological potency?
- Methodological Answer : Synthesize derivatives with substituent variations (e.g., halogenation at benzothiazole C-6 or methyl group substitution on imidazole). Test in vitro against target pathogens (e.g., Mycobacterium tuberculosis H37Rv) using microplate Alamar Blue assays. Correlate IC₅₀ values with logP and electrostatic potential maps from DFT calculations .
Q. What are the best practices for identifying and mitigating byproducts in multi-step syntheses?
- Methodological Answer : Use GC-MS or HPLC-PDA to track side reactions (e.g., sulfur elimination in benzothiazole-to-quinoline conversions). Optimize stoichiometry (e.g., 1.2 eq. NaNO₂ for diazotization) and reaction times (e.g., 12 hr at 25°C followed by 3 hr at 80°C) to suppress undesired pathways, as demonstrated in nickel-catalyzed cycloadditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
